N-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-5-phenyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound with a unique structure that includes both dimethylamino and oxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of the oxazole ring and the introduction of the dimethylamino groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-5-phenyl-1,2-oxazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-5-phenyl-1,2-oxazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or fluorescent marker.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{2-(Dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino}phenyl)propanamide
- 2-Benzyl-2-(dimethylamino)-4′-morpholinobutyrophenone
Uniqueness
N-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-5-phenyl-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C22H26N4O2 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-5-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C22H26N4O2/c1-25(2)18-12-10-16(11-13-18)20(26(3)4)15-23-22(27)19-14-21(28-24-19)17-8-6-5-7-9-17/h5-14,20H,15H2,1-4H3,(H,23,27) |
InChI Key |
LHMRROJDTYKDSU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)N(C)C |
Origin of Product |
United States |
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